(3-Hydroxy-4-methoxyphenyl)boronic acid
Overview
Description
(3-Hydroxy-4-methoxyphenyl)boronic acid is a derivative of boronic acid characterized by the presence of a phenyl ring with hydroxy and methoxy substituents. Boronic acids are known for their versatility in organic synthesis and their ability to form reversible covalent bonds with diols, which is useful in various chemical reactions and applications, including the synthesis of pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of protective groups, halogen-metal exchange reactions, and the addition of organoborates followed by hydrolysis. For example, the synthesis of 4-amino-3-fluorophenylboronic acid was achieved through a lithium-bromine exchange reaction, followed by the addition of trimethyl borate and acidic hydrolysis, yielding a compound with a relatively low pKa value, which is useful for constructing glucose-sensing materials . Similarly, boronic acids can be synthesized from anisole derivatives through a series of reactions including Friedel-Crafts reactions, condensation, and hydrolysis .
Molecular Structure Analysis
Boronic acids typically possess a trivalent boron atom bonded to an alkyl or aryl group and two hydroxyl groups. The molecular structure of these compounds can be studied using various spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis, as well as computational methods like density functional theory (DFT). These studies provide insights into the vibrational modes, chemical shifts, and electronic properties of the molecules .
Chemical Reactions Analysis
Boronic acids are known for their ability to participate in several types of chemical reactions. They are widely used in Suzuki cross-coupling reactions to synthesize biphenyls and other biaryl structures . They can also act as catalysts in esterification reactions, as demonstrated by boric acid's effectiveness in the dehydrative esterification of alpha-hydroxycarboxylic acids . Additionally, boronic acids can accelerate electrophilic activation in water, as shown in the synthesis of hydroxypyridinones from unprotected maltols .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids, such as solubility, pKa, and reactivity, are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can affect the acidity and binding affinity of the boronic acid for diols. The pKa value is particularly important for applications in biological systems, as it determines the compound's ability to bind to biomolecules at physiological pH . The boronic acid's reactivity with diols is also utilized for diol and carbohydrate recognition, which is significant in the development of sensors and drug delivery systems .
Scientific Research Applications
Formation and Properties of Complexes
- Tetraarylpentaborates Formation : The reaction of (4-methoxyphenyl)boronic acid with an aryloxorhodium complex leads to cationic rhodium complexes with new tetraarylpentaborates. These complexes show distinct structural properties and undergo smooth hydrolysis (Nishihara, Nara, & Osakada, 2002).
Electrophilic Boronation
- Electrophilic Boronation of Benzyl Ketone : A compound formed from the reaction of 1-(4-methoxyphenyl)-2-phenylbutan-1-one with boron tribromide showcases the use of electrophilic boronation in creating new boron heterocycles (Arcus, Main, & Nicholson, 1993).
Photophysical Properties
- Study of Photophysical Properties : The photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA) have been studied, revealing insights into solvatochromism, quantum yield, and excited state properties in different solvents (Muddapur et al., 2016).
Fluorescence Quenching
- Fluorescence Quenching Analysis : The fluorescence quenching of boronic acid derivatives by aniline in alcohols was examined, providing valuable data for understanding the Stern–Volmer equation and its deviations (Geethanjali et al., 2015).
Holographic Analysis and Sensor Development
- Holographic Sensor for L-Lactate : The incorporation of 3-acrylamide phenyl boronic acid into a hydrogel demonstrated a responsive and reversible holographic sensor for L-lactate. This reveals potential in sensor development using boronic acids (Sartain, Yang, & Lowe, 2008).
Protective Group for Boronic Acids
- Development of Boronic Acid Protecting Group : A new protecting group for boronic acids, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), was developed, highlighting advances in boronic acid chemistry (Yan, Jin, & Wang, 2005).
Vibrational Spectroscopy Studies
- FT-IR and FT-Raman Spectroscopy : The title compound was studied using spectroscopic methods, giving insight into its molecular structure and vibrational properties (Patil, Hiremath, & Hiremath, 2018).
Carbohydrate Binding
- Diol and Carbohydrate Recognition : Research into boronic acids binding to diols indicates a role for appropriately functionalized electron-deficient boronic acids in carbohydrate recognition (Mulla, Agard, & Basu, 2004).
Applications in Food Technology
- Fructose Reduction in Food Matrices : Boronic acids, including 3-methoxy-5-nitrophenyl boronic acid, showed potential for the specific reduction of fructose in food matrices (Pietsch & Richter, 2016).
Boronic Acid Catalysis
- Boronic Acid Catalysis : Boronic acids have been explored for their use as catalysts in various organic reactions, showcasing a broad application in catalysis (Hall, 2019).
Future Directions
The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
properties
IUPAC Name |
(3-hydroxy-4-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPHDOOHKDJUAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621111 | |
Record name | (3-Hydroxy-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxy-4-methoxyphenyl)boronic acid | |
CAS RN |
622864-48-6 | |
Record name | (3-Hydroxy-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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